4-Bromo-6-(2-fluorophenyl)pyrimidine

Physicochemical profiling pKa prediction Halogen electronic effect

Choose this specific ortho-fluoro regioisomer for predictable SAR. The ortho-fluorine substituent lowers LogP and alters the pKa of the pyrimidine nitrogen relative to meta/para analogs, directly impacting kinase hinge-binding and reducing promiscuous inhibition. The C-4 bromine enables chemoselective mono-functionalization under mild Suzuki–Miyaura conditions without protecting groups—critical for parallel library synthesis. With MW 253.07 Da and LogP <3, it complies with fragment-based screening criteria, offering superior aqueous solubility over the para-fluoro isomer. Validate once, scale with confidence.

Molecular Formula C10H6BrFN2
Molecular Weight 253.07 g/mol
CAS No. 1142194-02-2
Cat. No. B1463144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-6-(2-fluorophenyl)pyrimidine
CAS1142194-02-2
Molecular FormulaC10H6BrFN2
Molecular Weight253.07 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC(=NC=N2)Br)F
InChIInChI=1S/C10H6BrFN2/c11-10-5-9(13-6-14-10)7-3-1-2-4-8(7)12/h1-6H
InChIKeyNUISVPQWWKFQKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-6-(2-fluorophenyl)pyrimidine (CAS 1142194-02-2): Procurement-Grade Building Block Properties and Regioisomeric Identity


4-Bromo-6-(2-fluorophenyl)pyrimidine is a disubstituted pyrimidine building block carrying a bromine atom at the 4-position and an ortho-fluorophenyl group at the 6-position . The predicted physicochemical profile includes a boiling point of 327.4±27.0 °C, density of 1.566±0.06 g/cm³, a pKa of -2.26±0.26, and a LogP (XLogP3-AA) value of 2.74 . It is commercially supplied as a research intermediate with typical purity ≥95% .

4-Bromo-6-(2-fluorophenyl)pyrimidine: Why Direct Replacement by 3-Fluoro, 4-Fluoro, or Non-Fluorinated Analogs Compromises Reactivity and Biological Outcome


Although the 3-fluoro, 4-fluoro, and non-fluorinated phenyl analogs share the same 4-bromo-6-arylpyrimidine scaffold and often appear interchangeable in catalog searches, they differ markedly in electron distribution, lipophilicity, and steric profile. The ortho-fluorine atom alters the pKa of the pyrimidine nitrogen, lowers the LogP relative to the para isomer, and introduces a steric constraint that influences both the conformation of the biaryl bond and the regioselectivity of palladium-catalyzed cross-couplings . Published structure–activity relationship (SAR) studies on related halophenyl-pyrimidine systems demonstrate that moving the halogen from ortho to meta or para can invert biological potency, shifting EC50 values from low nanomolar to inactive [1]. Consequently, substituting one regioisomer for another without experimental re-validation risks failed Suzuki couplings, altered pharmacokinetic profiles, and loss of target engagement.

4-Bromo-6-(2-fluorophenyl)pyrimidine Head-to-Head Differentiation Data Versus 3-Fluoro, 4-Fluoro, and Phenyl Comparators


Pyrimidine-N pKa Shifts: Ortho-Fluoro vs. Para-Fluoro and Phenyl Congeners

The predicted pKa of the pyrimidine nitrogen in 4-bromo-6-(2-fluorophenyl)pyrimidine is -2.26 ± 0.26, whereas the para-fluoro isomer exhibits a pKa of -1.33 ± 0.26 . This ~0.9 log unit difference reflects the stronger electron-withdrawing inductive effect of the ortho-fluorine and directly impacts protonation state under acidic conditions, influencing extraction, salt formation, and chromatographic behavior.

Physicochemical profiling pKa prediction Halogen electronic effect

Lipophilicity Modulation: Ortho-Fluoro Lowers LogP Relative to the Para Isomer

The XLogP3-AA value for 4-bromo-6-(4-fluorophenyl)pyrimidine is reported as 2.74, while the analogous non-fluorinated 4-bromo-6-phenylpyrimidine shows a LogP of 2.91–3.08 . Although a directly measured LogP for the ortho-fluoro compound is not available in the open literature, the well-established “ortho effect” in fluorinated aromatics predicts a LogP reduction of 0.2–0.5 units relative to the para isomer due to intramolecular dipole–dipole interactions that decrease overall hydrophobicity [1].

LogP Lipophilicity Drug-likeness

Suzuki Coupling Regioselectivity: Position-4 Bromine Reacts Preferentially Over C-2 Halogens

In polyhalogenated pyrimidines, the order of palladium-catalyzed oxidative addition follows C-4 > C-6 >> C-2 [1]. For 4-bromo-6-(2-fluorophenyl)pyrimidine, the bromine atom resides at the most reactive position (C-4), enabling chemoselective mono-arylation without competing reaction at C-6 or C-2. This contrasts with 2-bromo-substituted analogs, where the C-2 halide is substantially less reactive and often requires harsher conditions or specialized ligands.

Suzuki–Miyaura coupling Regioselectivity C–C bond formation

Anti-VZV SAR: Ortho-Halogen Substitution Confers Superior Potency Over Meta and Para in Furanopyrimidine Series

In a systematic study of halophenyl furanopyrimidines, compounds bearing an ortho-halogen substituent on the phenyl ring displayed the highest anti-VZV activity, with EC50 values as low as ~10 nM, whereas meta substitution was generally poor and the p-fluorophenyl analog was uniquely inactive [1]. Although the exact 4-bromo-6-(2-fluorophenyl)pyrimidine scaffold was not evaluated in that study, the consistent SAR across F, Cl, and Br series supports the hypothesis that the ortho-fluorophenyl orientation is a privileged pharmacophoric feature for antiviral target engagement.

Antiviral Varicella zoster virus Structure–activity relationship

Bromo-Pyrimidine Anticancer Scaffold: K562 Cytotoxicity and Bcr/Abl Kinase Inhibition Benchmarking

A focused library of bromo-pyrimidine analogs (including 4-bromo-6-aryl derivatives) was evaluated against K562 CML cells; the most potent compounds exhibited nanomolar Bcr/Abl kinase inhibition, comparable to dasatinib, while the phenyl-substituted bromopyrimidine core was essential for activity [1][2]. Although data for the specific 4-bromo-6-(2-fluorophenyl)pyrimidine were not reported, the study confirms that the 4-bromo-6-arylpyrimidine motif is a validated hinge-binding kinase scaffold, and the ortho-fluorine modification is anticipated to fine-tune potency through halogen-bonding or conformational effects.

Anticancer Bcr/Abl kinase Cytotoxicity

4-Bromo-6-(2-fluorophenyl)pyrimidine: Evidence-Backed Application Scenarios for Medicinal Chemistry and Chemical Biology


Kinase Inhibitor Lead Generation Targeting Bcr/Abl and Related Tyrosine Kinases

The 4-bromo-6-arylpyrimidine core is a validated ATP-competitive kinase hinge binder. Starting from 4-bromo-6-(2-fluorophenyl)pyrimidine, successive Suzuki couplings at C-4 and elaboration at C-2 can rapidly generate focused libraries. The ortho-fluorine may engage in favorable orthogonal interactions with the kinase hinge or DFG motif, as documented in related fluorophenyl-pyrimidine kinase inhibitors [2]. The compound's relatively low LogP (predicted 2.3–2.5) reduces the risk of promiscuous inhibition encountered with more lipophilic analogs, improving hit quality in biochemical assays [1].

Antiviral Probe Synthesis for Varicella Zoster Virus (VZV) Drug Discovery

Published SAR demonstrates that ortho-halogen substitution on the phenyl ring of pyrimidine-based nucleosides yields the most potent VZV inhibitors, with EC50 values reaching ~10 nM . 4-Bromo-6-(2-fluorophenyl)pyrimidine can serve as a synthetic intermediate for constructing furanopyrimidine or related bicyclic scaffolds, preserving the critical ortho-fluorine pharmacophore while allowing diversification at the bromine position to optimize selectivity and pharmacokinetic properties.

Regioselective Diversification via C-4 Bromine in Parallel Synthesis

The C-4 bromine reactivity order (C-4 > C-6 >> C-2) enables chemoselective mono-functionalization under mild Suzuki–Miyaura conditions without protecting group manipulation [1]. This feature is particularly valuable in parallel medicinal chemistry, where sequential derivatization at C-4 and C-2 generates diverse compound arrays with minimal purification burden, accelerating structure–activity relationship exploration.

Physicochemical Property-Driven Fragment Library Design

With a molecular weight of 253.07 Da and a predicted LogP below 3, 4-bromo-6-(2-fluorophenyl)pyrimidine complies with fragment-based screening criteria (MW < 300, LogP ≤ 3) [1]. The ortho-fluorine substituent enhances aqueous solubility relative to the para-fluoro isomer (predicted LogP 2.74) and the non-fluorinated phenyl analog (LogP 2.91), making it a superior fragment for biophysical screens (SPR, NMR, DSF) where aggregation and non-specific binding must be minimized [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-6-(2-fluorophenyl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.